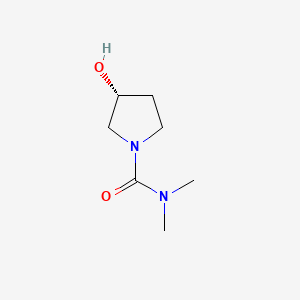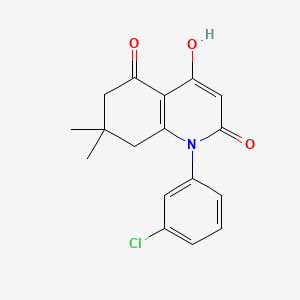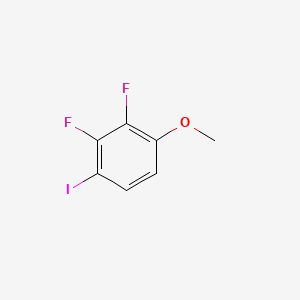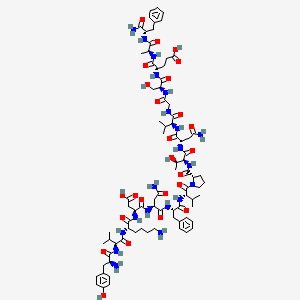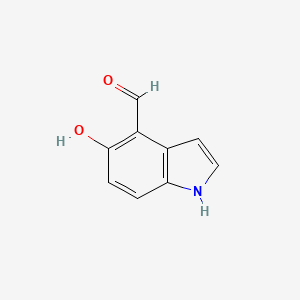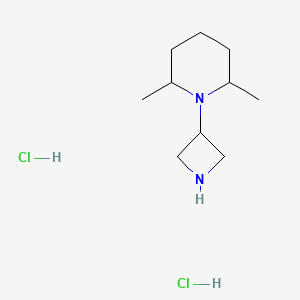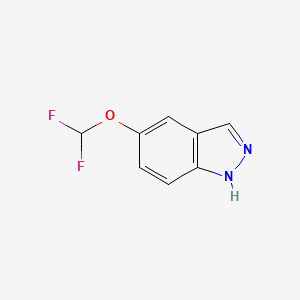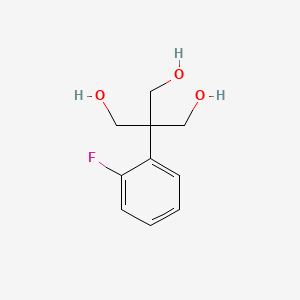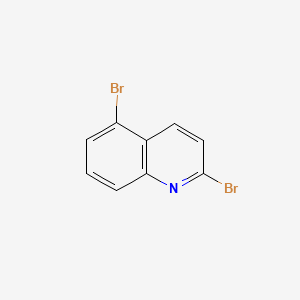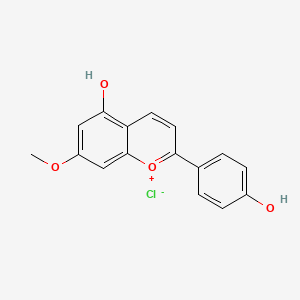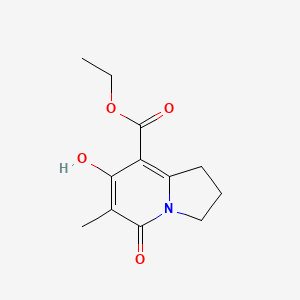![molecular formula C7H9BN2O4 B600140 [6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid CAS No. 107337-20-2](/img/structure/B600140.png)
[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid is a boronic acid derivative with the molecular formula C13H19BN2O4. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound is valuable in various fields, including medicinal chemistry, materials science, and chemical biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid typically involves the reaction of 2-aminopyridine with boronic acid derivatives. One common method is the reaction of 2-aminopyridine with pinacol boronate ester under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction conditions are typically mild, with temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods often use continuous flow reactors to ensure consistent product quality and reduce production costs .
化学反応の分析
Types of Reactions
[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Solvents: Organic solvents like toluene, ethanol, or dimethyl sulfoxide (DMSO) are commonly used.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
科学的研究の応用
[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: Employed in the development of advanced materials, such as organic semiconductors and polymers.
Chemical Biology: Utilized in the study of biological processes and the development of chemical probes.
作用機序
The mechanism of action of [6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound interacts with palladium catalysts to form palladium-boron complexes, which facilitate the transfer of the boronic acid group to the aryl or vinyl halide. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of carbon-carbon bonds .
類似化合物との比較
Similar Compounds
- 2-Aminopyrimidine-5-boronic acid pinacol ester
- 2-Hydroxypyrimidine-5-boronic acid pinacol ester
- 2-Acetamidopyrimidine-5-boronic acid pinacol ester
Uniqueness
[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its methoxycarbonylamino group enhances its solubility and stability, making it a valuable compound in various synthetic applications .
特性
IUPAC Name |
[6-(methoxycarbonylamino)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BN2O4/c1-14-7(11)10-6-3-2-5(4-9-6)8(12)13/h2-4,12-13H,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYJOFVINFDIFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)NC(=O)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
